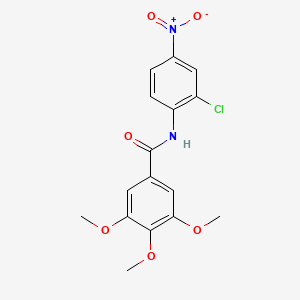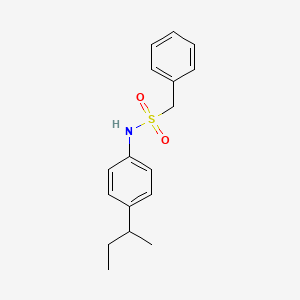
N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide, also known as CNP-TMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzamide family, which is known for its diverse range of biological activities.
Mécanisme D'action
The mechanism of action of N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. Specifically, N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide has been shown to inhibit the activity of protein kinases, which are key regulators of cell growth and division. By inhibiting these enzymes, N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide has been shown to have a number of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antioxidant properties, N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Additionally, N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide has been shown to have antimicrobial activity against a variety of bacterial and fungal pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide in lab experiments is its high potency and specificity. Because N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide selectively inhibits certain enzymes and signaling pathways, it can be used to study the specific roles of these molecules in various biological processes. Additionally, N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide is relatively easy to synthesize and purify, making it a cost-effective option for lab experiments.
However, there are also some limitations to using N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide in lab experiments. One of the main limitations is its potential toxicity. N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide has been shown to be toxic to some cell types at high concentrations, which could limit its usefulness in certain experiments. Additionally, the mechanism of action of N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide is not fully understood, which could make it difficult to interpret some experimental results.
Orientations Futures
There are a number of future directions for research on N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide. One area of focus is the development of N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide-based anticancer drugs. Researchers are currently exploring different formulations and delivery methods for N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide to improve its efficacy and reduce potential toxicity. Additionally, researchers are exploring the potential applications of N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide in other areas of medicine, such as the treatment of neurodegenerative diseases and infectious diseases. Finally, further research is needed to fully understand the mechanism of action of N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide and its potential side effects in humans.
Méthodes De Synthèse
The synthesis of N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide involves the reaction of 2-chloro-4-nitroaniline with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation mechanism, resulting in the formation of N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide as a yellow crystalline solid. The purity of the compound can be confirmed using spectroscopic techniques such as NMR and IR.
Applications De Recherche Scientifique
N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of cancer research. N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. Additionally, N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O6/c1-23-13-6-9(7-14(24-2)15(13)25-3)16(20)18-12-5-4-10(19(21)22)8-11(12)17/h4-8H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWUVRSGGLVINY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-cyclopropyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5030215.png)
![2-[2-(4-fluorophenyl)vinyl]-4-quinolinol](/img/structure/B5030216.png)
![diethyl [4-(4-iodophenoxy)butyl]malonate](/img/structure/B5030220.png)
![N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5030224.png)
![N-allyl-N'-dibenzo[a,c]phenazin-11-ylthiourea](/img/structure/B5030225.png)
![3-(allylthio)-6-(5-bromo-2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5030231.png)
![2-[4-(1-methyl-4-piperidinyl)-1-piperazinyl]pyrimidine](/img/structure/B5030243.png)
![2-fluoro-N-{[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B5030244.png)
![5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5030249.png)
![1-{1-[(2-chlorophenoxy)acetyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5030252.png)

![5-({[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5030265.png)
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(methylthio)ethanamine](/img/structure/B5030275.png)
![2-[tert-butyl(methyl)amino]ethyl 4-ethoxybenzoate hydrochloride](/img/structure/B5030283.png)